molecular formula C8H7N3O2 B6166270 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1558271-70-7

5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B6166270
CAS No.: 1558271-70-7
M. Wt: 177.16 g/mol
InChI Key: UNWUOOAHFCRSED-UHFFFAOYSA-N
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Description

5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core structure, which is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The amino group is attached to the pyrazole ring, and the carboxylic acid group is attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted products .

Scientific Research Applications

5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both the amino group and carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications .

Properties

CAS No.

1558271-70-7

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,9H2,(H,12,13)

InChI Key

UNWUOOAHFCRSED-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1N

Purity

95

Origin of Product

United States

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